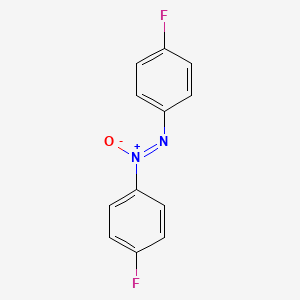
Diazene, bis(4-fluorophenyl)-, 1-oxide
Overview
Description
“Diazene, bis(4-fluorophenyl)-, 1-oxide” is a chemical compound with the molecular formula C12H8F2N2O . It has an average mass of 234.202 Da and a monoisotopic mass of 234.060471 Da . The compound is also known by other names such as 1-Fluor-4-[(Z)-(4-fluorphenyl)-NNO-azoxy]benzol .
Physical And Chemical Properties Analysis
“Diazene, bis(4-fluorophenyl)-, 1-oxide” has a molecular weight of 234.2015 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require additional specific experimental measurements.Scientific Research Applications
1. Material Science and Electrooptic Devices
Diazene derivatives, such as those studied by Stangenberg et al. (2014), exhibit interesting properties in material science. The study explored the thermodynamic, optical, structural, and dynamic properties of semifluorinated azobenzene derivatives, revealing their potential as responsive materials with switchable dielectric permittivity. This attribute is particularly valuable for applications in molecular switches and electrooptic devices (Stangenberg et al., 2014).
2. Energetic Materials
In the field of energetic materials, Yang et al. (2021) synthesized novel polynitro azoxypyrazole-based compounds, including diazene derivatives, which showed high thermal stability and significant detonation performance. These novel compounds enrich the content of energetic materials, indicating their potential for high-performance applications (Yang et al., 2021).
3. Hydrogen Bonding and Crystal Structure
Research by Glidewell et al. (2003) on diazene compounds, including derivatives like 1,2-bis[4-(4-iodophenylaminomethyl)phenyl]diazene 1-oxide, focused on understanding their hydrogen-bonded structures. This knowledge is crucial in crystallography and material science for designing materials with specific structural properties (Glidewell et al., 2003).
4. Electroluminescent Materials
The study by Zhang et al. (2017) on bipolar cationic cuprous complexes, which include diazene derivatives, reveals their potential in electroluminescent materials. These materials exhibit thermally activated delayed fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) (Zhang et al., 2017).
5. Anticancer Agents
Xue et al. (2016) designed and evaluated diazeniumdiolate-based DNA cross-linking agents, demonstrating their potential as anticancer agents. These compounds, upon activation, can cause significant DNA damage in cancer cells, suggesting their utility in cancer therapy (Xue et al., 2016).
6. Polymeric Materials
Research on polymers incorporating diazene derivatives, like the work by Yoo et al. (2016), explores their application in fuel cell technology. The study specifically discusses the synthesis and characterization of a polymer electrolyte membrane, highlighting the importance of such materials in energy-related applications (Yoo et al., 2016).
properties
IUPAC Name |
(4-fluorophenyl)-(4-fluorophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEVYFCUOWICMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)F)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(4-fluorophenyl)-, 1-oxide | |
CAS RN |
326-04-5 | |
| Record name | Diazene, bis(4-fluorophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)
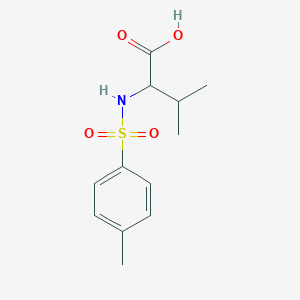
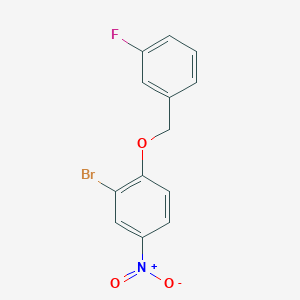
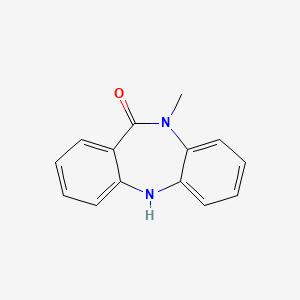
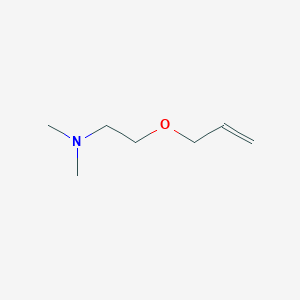


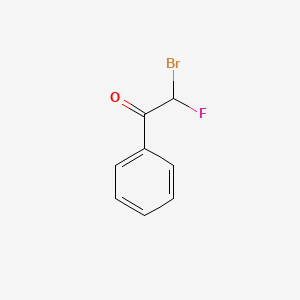

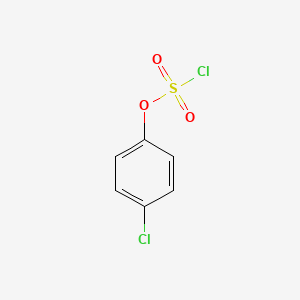



![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)